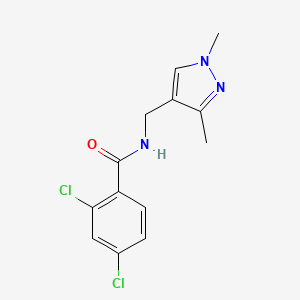

2,4-dichloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide, also known as DMPB, is a chemical compound that has gained attention in scientific research due to its potential as a pharmaceutical lead compound.

Scientific Research Applications

Designer Opioid Research

This compound has been associated with the designer opioid AH-7921, which exhibits approximately 80% of morphine’s µ-agonist activity . It has been involved in forensic toxicology studies due to its presence in fatal intoxications. The research into this compound provides insights into the pharmacokinetics and toxicology of new psychoactive substances.

Antitumor and Cytotoxic Activity

Benzamide derivatives, including those with similar structures to 2,4-dichloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide, have been explored for their potential antitumor and cytotoxic activities . These studies are crucial for the development of new cancer therapies, particularly in the synthesis of compounds that could be used in targeted drug delivery.

Biological Activity of Thiazole Derivatives

While not directly related to the exact compound , thiazole derivatives, which share a similar heterocyclic structure, have been found to possess a wide range of biological activities . This includes antimicrobial, antifungal, antiviral, and anti-inflammatory properties, which could suggest potential areas of application for the benzamide compound as well.

Synthesis of Benzamides

The compound can be used as a precursor or intermediate in the synthesis of various benzamides . This is significant in the field of medicinal chemistry where benzamides are a key component in the synthesis of numerous pharmaceuticals.

Indole Derivative Research

Indole derivatives, which are structurally related to pyrazole-based compounds like 2,4-dichloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide, have shown a broad spectrum of biological activities . Research into these activities could provide a framework for investigating the biological potential of the benzamide compound.

Agrochemical Research

Compounds with similar structures have been used in the development of agrochemicals, such as fungicides and herbicides . The structural features of 2,4-dichloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide could be explored for potential use in this industry.

Neurotransmitter Synthesis Research

Given the compound’s structural similarity to known neurotransmitter analogs, it could be used in research related to the synthesis and modulation of neurotransmitter activity . This could have implications for the treatment of neurological disorders.

Chemical Reaction Accelerators

The benzamide compound could potentially serve as a catalyst or accelerator in chemical reactions . This application would be valuable in industrial processes where speed and efficiency are critical.

properties

IUPAC Name |

2,4-dichloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl2N3O/c1-8-9(7-18(2)17-8)6-16-13(19)11-4-3-10(14)5-12(11)15/h3-5,7H,6H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHTBHWPVDNZDSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CNC(=O)C2=C(C=C(C=C2)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 5-(4-methoxybenzyl)-4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B2855005.png)

![3-(4-chlorobenzyl)-5-ethoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2855007.png)

![N-(1-cyanocyclopentyl)-2-{methyl[1-(3-nitrophenyl)ethyl]amino}acetamide](/img/structure/B2855008.png)

![Ethyl 4,5-dimethyl-2-{[([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2855013.png)

![ethyl 1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)carbonyl]piperidine-4-carboxylate](/img/structure/B2855014.png)

![3-(Azepan-1-yl)-4-chloro-1-[4-(trifluoromethyl)phenyl]pyrrole-2,5-dione](/img/structure/B2855016.png)

![9-Fluoro-4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4'-piperidine] dihydrochloride](/img/structure/B2855017.png)

![6-Chloro-N-[1-(1,3,5-trimethylpyrazol-4-YL)propan-2-YL]pyridine-3-sulfonamide](/img/structure/B2855019.png)

![N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2855021.png)

![2-methylsulfanyl-N-[(4-oxo-3H-phthalazin-1-yl)methyl]benzamide](/img/structure/B2855023.png)